molecular formula C21H22O6 B1247257 (7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate

(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate

Cat. No.: B1247257
M. Wt: 370.4 g/mol
InChI Key: DWEOLLYPKQIHIN-JOAINMFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CT2108B is an azaphilone that is 7,8-dihydro-6H-isochromene substituted by a hepta-1,3,5-trien-1-yl group at position 3, a [3-hydroxybutanoyl]oxy group at position 7, a methyl group at position 7 and oxo groups at positions 6 and 8 respectively (the 3S,7S stereoisomer). A fungal metabolite, it is isolated from the fermentation broth of Penicillium solitum strain CT2108 and exhibits inhibitory activity against fatty acid synthase as well as fungicidal activity. It has a role as an antimicrobial agent, an antifungal agent, an EC 2.3.1.85 (fatty acid synthase) inhibitor and a Penicillium metabolite. It is an azaphilone, a carboxylic ester, an enone, a cyclic ether, a member of isochromenes and a secondary alcohol.

Scientific Research Applications

Synthesis of Isochromenes and Analogues

  • Isochromenes, such as 7-Alkanoyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-diones, have been synthesized through a process involving reactions of certain benzaldehydes and oxidation. These compounds can be used in various chemical applications (Suzuki et al., 2001).

Pheromone Synthesis

  • The synthesis of specific isomers, starting from compounds like ethyl 3-hydroxybutanoate, has been used to identify pheromones in certain species. This research highlights the utility of these compounds in understanding and replicating natural substances (Marukawa & Mori, 2002).

Diastereomerically Pure Synthesis

  • Methods for synthesizing diastereomerically pure compounds involving reactions like HATU-mediated coupling and catalytic hydrogenation have been explored. These syntheses are crucial in creating specific molecular configurations for various research purposes (Nighot et al., 2020).

Bicyclic Oxygen Heterocycle Formation

  • The preparation of bicyclic oxygen heterocycles with specific stereochemistry can be achieved through reactions involving ethyl (R)-3-hydroxybutanoate. These heterocycles are significant in the synthesis of complex organic molecules (Elsworth & Willis, 2008).

Synthesis of Antioxidant Compounds

  • Novel phenolic compounds with potential antioxidant activity have been synthesized from Myristica fragrans seeds. Such research is pivotal in discovering new substances with health benefits (Cuong et al., 2011).

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

[(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxoisochromen-7-yl] (3S)-3-hydroxybutanoate

InChI

InChI=1S/C21H22O6/c1-4-5-6-7-8-9-16-11-15-12-18(23)21(3,20(25)17(15)13-26-16)27-19(24)10-14(2)22/h4-9,11-14,22H,10H2,1-3H3/b5-4+,7-6+,9-8+/t14-,21-/m0/s1

InChI Key

DWEOLLYPKQIHIN-JOAINMFFSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C1=CC2=CC(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C[C@H](C)O

Canonical SMILES

CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)CC(C)O

Synonyms

CT2108B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate
Reactant of Route 3
Reactant of Route 3
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate
Reactant of Route 4
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate
Reactant of Route 5
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate
Reactant of Route 6
Reactant of Route 6
(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate

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